Cas no 2097971-87-2 (3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one)

3-(2-Methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound featuring an imidazopyridine core with a methoxyethyl substituent. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The methoxyethyl group enhances solubility and bioavailability, while the fused imidazo[4,5-b]pyridine scaffold offers versatile reactivity for further functionalization. Its rigid bicyclic framework contributes to stability, and the electron-rich nitrogen atoms facilitate interactions in biological systems. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents targeting central nervous system disorders. Its synthetic flexibility and well-defined reactivity profile make it a preferred choice for medicinal chemistry applications.
3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one structure
2097971-87-2 structure
Product Name:3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
CAS No:2097971-87-2
MF:C9H11N3O2
MW:193.202541589737
CID:5723633
Update Time:2025-08-04

3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-3-(2-methoxyethyl)-
    • 3-(2-Methoxyethyl)-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one
    • 3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
    • Inchi: 1S/C9H11N3O2/c1-14-6-5-12-8-7(11-9(12)13)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,11,13)
    • InChI Key: NWGZGWMASLWGNZ-UHFFFAOYSA-N
    • SMILES: C12N(CCOC)C(=O)NC1=CC=CN=2

Experimental Properties

  • Density: 1.240±0.06 g/cm3(Predicted)
  • pka: 12.39±0.20(Predicted)

3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Pricemore >>

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Additional information on 3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Introduction to 3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS No. 2097971-87-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, identified by its CAS number 2097971-87-2, represents a structurally intriguing heterocyclic molecule that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This bicyclic scaffold, featuring an imidazopyridine core, is particularly noteworthy due to its potential pharmacological properties and versatility in drug design. The presence of a 2-methoxyethyl substituent at the 3-position introduces a unique chemical handle that can modulate the compound's solubility, bioavailability, and interaction with biological targets.

Recent advancements in the study of imidazopyridine derivatives have highlighted their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one framework is particularly interesting because it combines the favorable pharmacokinetic properties of imidazole and pyridine moieties. These two heterocycles are well-documented for their ability to engage with various biological receptors and enzymes, making them valuable scaffolds for the development of novel therapeutic agents.

In particular, the 2-methoxyethyl group in this compound plays a crucial role in fine-tuning its pharmacological profile. This alkyl ether substituent can enhance the compound's ability to cross cell membranes while maintaining sufficient solubility in aqueous environments. Such properties are essential for designing small molecules that exhibit efficient absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. The imidazo[4,5-b]pyridine core itself is known to interact with a variety of targets, including protein kinases and transcription factors, which are central to many disease pathways.

Current research in medicinal chemistry has demonstrated that modifications at the 3-position of imidazopyridine derivatives can significantly alter their biological activity. The 3-(2-methoxyethyl) substitution pattern appears to confer a balance between potency and selectivity, making it an attractive candidate for further exploration. Studies have shown that such derivatives can exhibit inhibitory effects on enzymes involved in cancer progression and inflammation. For instance, recent publications have described analogs of this compound that show promising activity against Janus kinases (JAKs), which are implicated in autoimmune disorders and certain types of cancer.

The synthesis of 3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves multi-step organic transformations that highlight the synthetic versatility of imidazopyridine scaffolds. Key synthetic strategies often include cyclization reactions that construct the core bicyclic structure followed by functional group manipulations to introduce the 2-methoxyethyl moiety. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing the environmental impact of producing such complex molecules.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. The three-dimensional structure of 3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has been analyzed using techniques such as molecular dynamics simulations and docking studies. These approaches have revealed key interactions between the imidazo[4,5-b]pyridine core and protein binding pockets, providing insights into its mechanism of action. Such computational insights are invaluable for guiding structural optimization efforts aimed at improving potency and selectivity.

The potential therapeutic applications of this compound are further supported by preclinical studies conducted in cellular and animal models. Research has demonstrated that derivatives similar to 3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can modulate signaling pathways associated with chronic diseases. For example, studies have explored their effects on nuclear factor kappa B (NF-κB) signaling pathways involved in inflammation regulation. Additionally, preliminary data suggest that these compounds may exhibit neuroprotective properties by interacting with receptors implicated in neurodegenerative disorders.

In conclusion,3-(2-methoxyethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS No. 2097971-87-2) represents a promising lead compound for further development in chemical biology and medicinal chemistry. Its unique structural features offer a rich foundation for designing molecules with enhanced therapeutic potential. As research continues to uncover new biological activities and synthetic methodologies for this class of compounds,imidazo[4,5-b]pyridine derivatives will undoubtedly remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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